(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine
Overview
Description
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine is a complex organic compound that features a brominated benzyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine typically involves multiple steps, starting with the preparation of the brominated benzyl precursor and the indole derivative. The key steps include:
Methoxylation: The addition of a methoxy group to the benzyl ring, usually achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Indole Formation: The synthesis of the indole moiety, which can be done through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The brominated benzyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxyphenyl)[2-(1H-indol-3-YL)ethyl]amine: Similar structure but with a phenyl group instead of a benzyl group.
(5-Bromo-2-methoxybenzyl)[2-(1H-pyrrolo-3-YL)ethyl]amine: Similar structure but with a pyrrolo group instead of an indole group.
Uniqueness
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine is unique due to the combination of its brominated benzyl group and indole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-22-18-7-6-15(19)10-14(18)11-20-9-8-13-12-21-17-5-3-2-4-16(13)17/h2-7,10,12,20-21H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHZRIDPUMZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364987 | |
Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331970-54-8 | |
Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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